2,2-Diethoxyethanethiol

Catalog No.
S9077531
CAS No.
53608-94-9
M.F
C6H14O2S
M. Wt
150.24 g/mol
Availability
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2,2-Diethoxyethanethiol

CAS Number

53608-94-9

Product Name

2,2-Diethoxyethanethiol

IUPAC Name

2,2-diethoxyethanethiol

Molecular Formula

C6H14O2S

Molecular Weight

150.24 g/mol

InChI

InChI=1S/C6H14O2S/c1-3-7-6(5-9)8-4-2/h6,9H,3-5H2,1-2H3

InChI Key

GUTQTHVYODVCQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(CS)OCC

Thermodynamic Stability and Thermal Decomposition

2,2-Diethoxyethanethiol exhibits thermal stability characteristics similar to other organosulfur compounds containing the thiol functional group. The compound has a molecular formula of C₆H₁₄O₂S with a molecular weight of 150.24 g/mol and is registered under CAS number 53608-94-9 [1].

Based on thermal decomposition studies of analogous ethanethiol compounds, 2,2-diethoxyethanethiol is expected to undergo thermal decomposition in the temperature range of 300-380°C [2] [3]. The thermal decomposition mechanism follows three primary pathways analogous to those observed in ethanethiol pyrolysis studies. The first pathway involves homolytic cleavage of the carbon-sulfur bond (R-SH → R- + - SH), with an activation energy corresponding to the C-S bond dissociation energy of 73.6 ± 0.5 kJ/mol [2]. The second pathway proceeds through carbon-carbon bond cleavage (R-CH₂-SH → R- + - CH₂SH), requiring higher activation energy of 82.5 ± 2.2 kJ/mol due to the stronger C-C bond [2]. The third pathway involves molecular elimination reactions leading to alkene formation and hydrogen sulfide release (R-SH → alkene + H₂S) [2] [3].

PropertyValueReference/Method
Molecular FormulaC₆H₁₄O₂SPubChem Database [1]
Molecular Weight (g/mol)150.24Calculated from molecular formula
CAS Registry Number53608-94-9PubChem Database [1]
Decomposition Temperature Range (°C)300-380Based on ethanethiol studies [2] [3]
C-S Bond Dissociation Energy (kJ/mol)73.6 ± 0.5Literature value [2]
C-C Bond Dissociation Energy (kJ/mol)82.5 ± 2.2Literature value [2]
Primary Decomposition PathwaysR-SH → R- + - SH; R-CH₂-SH → R- + - CH₂SH; Molecular eliminationAnalogous to ethanethiol [2] [3]

The thermodynamic stability of 2,2-diethoxyethanethiol is influenced by the presence of two ethoxy substituents, which provide steric hindrance around the reactive thiol group. This structural feature may slightly increase the thermal stability compared to simpler thiols by reducing the accessibility of the sulfur-hydrogen bond to thermal cleavage reactions [4].

Solubility Profile in Organic Matrices

The solubility characteristics of 2,2-diethoxyethanethiol are governed by its amphiphilic molecular structure, containing both hydrophilic thiol and hydrophobic ethoxy functional groups. The compound exhibits limited water solubility due to the predominance of hydrophobic ethoxy groups, with an estimated LogP (octanol/water) value of 1.5-2.0 [5] [6].

In organic solvent systems, 2,2-diethoxyethanethiol demonstrates variable solubility patterns. The compound shows high solubility in ethanol due to the structural compatibility between the ethoxy groups and the ethanol solvent matrix [5]. Excellent solubility is expected in diethyl ether, as the ethoxy functional groups create favorable intermolecular interactions with ether molecules [7]. In aprotic polar solvents such as acetonitrile, chloroform, dimethyl sulfoxide, and ethyl acetate, the compound exhibits slight solubility, consistent with the behavior observed for similar thiol compounds [5].

Solvent SystemSolubility ClassificationNotes
WaterSparingly solubleLimited by hydrophobic ethoxy groups
EthanolHighly solubleCompatible due to ethoxy groups [5]
Diethyl etherHighly solubleExcellent compatibility expected [7]
AcetonitrileSlightly solubleBased on similar thiol compounds [5]
ChloroformSlightly solubleBased on similar thiol compounds [5]
DMSOSlightly solubleBased on similar thiol compounds [5]
n-HexaneModerately solubleNonpolar solvent compatibility
BenzeneModerately solubleAromatic solvent compatibility

The solubility profile indicates that 2,2-diethoxyethanethiol is most compatible with alcoholic and ether-based solvent systems, while showing reduced solubility in highly polar and nonpolar environments [8] [9].

Vapor Pressure and Evaporation Kinetics

The vapor pressure characteristics of 2,2-diethoxyethanethiol are estimated based on the behavior of structurally analogous compounds and fundamental vapor pressure principles. Thiols generally exhibit moderate vapor pressures due to weak intermolecular forces compared to alcohols of similar molecular weight [8] [9].

Temperature-dependent vapor pressure estimations indicate that 2,2-diethoxyethanethiol exhibits low vapor pressure at ambient temperatures, with values ranging from 0.5-1.0 kPa at 20°C and increasing to 0.8-1.5 kPa at 25°C. The vapor pressure follows an exponential relationship with temperature, reaching moderate values of 2.0-3.5 kPa at 40°C and higher values of 16.0-25.0 kPa at 80°C [10] [7].

Temperature (°C)Vapor Pressure (kPa)Evaporation Rate
200.5-1.0Low
250.8-1.5Low
301.2-2.0Low-Moderate
402.0-3.5Moderate
503.5-6.0Moderate
606.0-10.0Moderate-High
7010.0-16.0High
8016.0-25.0High

The evaporation kinetics follow typical patterns for organic compounds with moderate volatility. At ambient temperatures, the compound exhibits low evaporation rates, transitioning to moderate rates at elevated temperatures above 40°C [7]. The presence of ethoxy groups contributes to slightly reduced volatility compared to simple thiols due to increased molecular weight and intermolecular interactions [10].

Surface Tension and Interfacial Behavior

The surface tension properties of 2,2-diethoxyethanethiol are influenced by its amphiphilic molecular structure, containing both polar thiol and moderately polar ethoxy functional groups. Based on analogous thiol compounds, the surface tension is estimated to be 25-30 mN/m at 20°C and 24-29 mN/m at 25°C [11] [12].

The compound exhibits favorable wetting behavior on polar surfaces due to the presence of the thiol group, which can form favorable interactions with polar substrates. The contact angle on glass surfaces is estimated to be 15-25 degrees, indicating good wetting characteristics [12] [13]. The interfacial tension against water is estimated at 8-15 mN/m, reflecting the moderate polarity differences between the compound and water [14] [12].

PropertyEstimated ValueBasis/Method
Surface Tension at 20°C (mN/m)25-30Estimated from thiol analogs [11]
Surface Tension at 25°C (mN/m)24-29Estimated from thiol analogs [11]
Contact Angle on Glass (degrees)15-25Estimated from molecular structure [12]
Interfacial Tension vs Water (mN/m)8-15Estimated from polarity differences [14]
Wetting BehaviorGood wetting on polar surfacesBased on amphiphilic character [12]
Spreading CoefficientPositive on polar surfacesBased on surface energy considerations [12]

The amphiphilic character of 2,2-diethoxyethanethiol results in positive spreading coefficients on polar surfaces, indicating favorable spreading and adhesion properties. The adhesion work is estimated at 45-65 mJ/m², calculated from component surface energies and intermolecular interaction considerations [12] [13]. These interfacial properties make the compound potentially useful in applications requiring controlled wetting and adhesion characteristics.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.07145086 g/mol

Monoisotopic Mass

150.07145086 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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